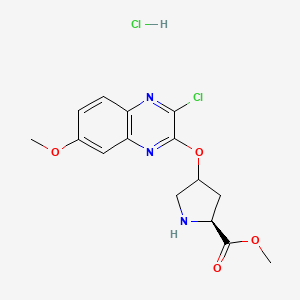
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a trifluorophenyl group attached to an ethane-1,2-diamine backbone, and it is commonly used in its dihydrochloride salt form. The trifluorophenyl group imparts unique chemical properties to the compound, making it a valuable tool in both synthetic chemistry and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and ®-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,3,4-trifluorobenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the desired (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to streamline the production process.
化学反应分析
Types of Reactions
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain amine derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, sodium ethoxide, methanol, ethanol.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Amine derivatives.
Substitution: Substituted trifluorophenyl derivatives.
科学研究应用
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in organic synthesis.
α-(Trifluoromethyl)styrene: A versatile synthetic intermediate used in the preparation of fluorinated compounds.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with potent activities against FGFR1, 2, and 3, used in cancer therapy.
Uniqueness
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific structural features, including the trifluorophenyl group and the chiral center at the ethane-1,2-diamine backbone. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications.
属性
分子式 |
C8H11Cl2F3N2 |
|---|---|
分子量 |
263.08 g/mol |
IUPAC 名称 |
(1R)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;;/h1-2,6H,3,12-13H2;2*1H/t6-;;/m0../s1 |
InChI 键 |
ZJXQCXDLDULJHB-ILKKLZGPSA-N |
手性 SMILES |
C1=CC(=C(C(=C1[C@H](CN)N)F)F)F.Cl.Cl |
规范 SMILES |
C1=CC(=C(C(=C1C(CN)N)F)F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)

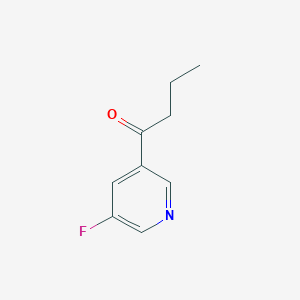
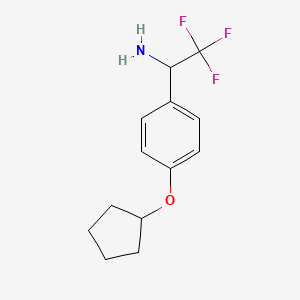
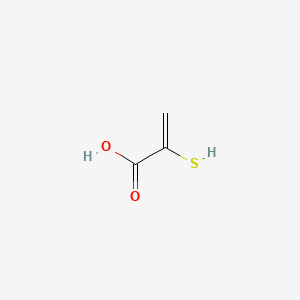
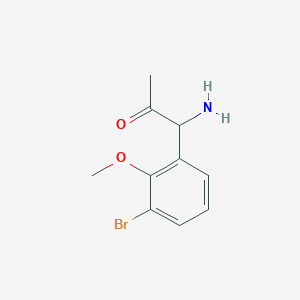


![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)

